![molecular formula C19H23ClN4O2 B106858 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile CAS No. 492444-39-0](/img/structure/B106858.png)
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile
Overview
Description
This compound is a useful intermediate in the preparation of the anti-tumor medication Bosutinib . It is also an impurity of Bosutinib .
Synthesis Analysis
The synthesis of this compound involves a process where a mixture of 3-bromopropanol, N-METHYLPIPERAZINE, potassium carbonate, and ethanol is stirred and heated to reflux for 20 hours . The mixture is then cooled to ambient temperature and filtered. The filtrate is evaporated and the residue is triturated under diethyl ether. The resultant mixture is filtered and the filtrate is evaporated. The residue is purified by distillation at about 60-70C under about 0.2 mm Hg to give 1- (3-HYDROXYPROPYL)-4-METHYLPIPERAZINE .Molecular Structure Analysis
The molecular formula of this compound is C19H23ClN4O2 . Its molecular weight is 374.86 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-bromopropanol with N-METHYLPIPERAZINE in the presence of potassium carbonate and ethanol . This is followed by a reaction with diisopropyl azodicarboxylate and triphenylphosphine in dichloromethane .Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical testing . It is a high-quality reference standard for accurate results in pharmaceutical research. This compound is often used to prepare benzofuranyl derivatives for treating solid tumors .
Synthesis of Anti-Tumor Medication
The compound is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.
Preparation of Benzofuranyl Derivatives
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile is a useful reagent to prepare benzofuranyl derivatives . These derivatives have shown potential in the treatment of solid tumors.
Chemical Synthesis
This compound is used as a starting material in chemical synthesis . For example, it is used in the preparation of 3-bromopropanol and N-METHYLPIPERAZINE .
Chemical Testing
The compound is used for in-stock or backordered impurities testing . It is also used for bulk custom synthesis .
Quality Control
This compound is used in quality control of chemical products . It is used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .
Mechanism of Action
Target of Action
The compound “4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile” is a useful intermediate in the preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor that primarily targets BCR-ABL, Src family, and other kinases .
Mode of Action
As an intermediate in the synthesis of Bosutinib, this compound contributes to the overall mechanism of action of the final drug. Bosutinib works by binding to the ATP-binding pocket of BCR-ABL, inhibiting its activity and thus preventing the phosphorylation and activation of the downstream pathways responsible for cell proliferation and survival .
Biochemical Pathways
The inhibition of BCR-ABL by Bosutinib affects multiple downstream pathways, including the Ras/MEK/ERK and PI3K/AKT pathways. These pathways are involved in cell cycle regulation, apoptosis, and cell migration, among other processes .
Pharmacokinetics
As an intermediate in the synthesis of bosutinib, its properties would contribute to the overall pharmacokinetic profile of the final drug .
Result of Action
The ultimate result of the action of Bosutinib, which this compound is an intermediate in its synthesis, is the inhibition of cell proliferation and induction of apoptosis in cells expressing BCR-ABL .
properties
IUPAC Name |
4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILOBLDMMRASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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